molecular formula C17H14ClNO3S B609014 2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid CAS No. 1393371-39-5

2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

Cat. No. B609014
M. Wt: 347.813
InChI Key: HJOJVKDSEPDKSE-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound specifically has been studied for its inhibitory effect on melanogenesis .


Synthesis Analysis

The synthesis of this compound and similar thiazole derivatives often involves the use of palladium/copper systems and various substituents . The specific synthesis process for this compound is not detailed in the available literature.


Chemical Reactions Analysis

The compound has been studied for its inhibitory effect on melanogenesis . It has been found to potently inhibit mushroom tyrosinase activity, a key enzyme in melanin synthesis .

Scientific Research Applications

  • PPARpan Agonist Synthesis : It has been used in the synthesis of a potent PPARpan agonist, highlighting its potential in drug development for metabolic disorders (Guo et al., 2006).

  • Inhibition of Melanogenesis : This compound, referred to as MHY908, has been found to inhibit melanogenesis, suggesting its potential use in treating pigmentation disorders. It shows strong inhibitory effects on mushroom tyrosinase activity and decreases melanin synthesis without inducing cytotoxicity (Park et al., 2015).

  • Degradation Studies : Research on related compounds, such as ciprofibrate, which also contains a phenoxy-methylpropanoic acid unit, provides insights into the stability and degradation patterns of these chemicals under various conditions (Dulayymi et al., 1993).

  • Antimicrobial Agent : Derivatives of 5-Chlorobenzo[d]thiazol have been explored for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

  • Hepatoprotective Effects : A study investigated the effects of a derivative of this compound, MHY3200, on high-fat diet-induced hepatic lipid accumulation and inflammation in rats, demonstrating its hepatoprotective properties and potential therapeutic applications in non-alcoholic fatty liver disease (Kim et al., 2018).

  • Antibacterial and Antioxidant Activities : Novel functionalized thiazoles, prepared from 3-[(4hydroxyphenyl)carbamothioylamino]-2-methylpropanoic acid, have been evaluated for their antibacterial and antioxidant activities. This indicates the scope of this compound in the development of new therapeutic agents (Parasotas et al., 2018).

Future Directions

Thiazole derivatives, including this compound, have shown potential in various biological applications . Future research could explore these applications further, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOJVKDSEPDKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

Synthesis routes and methods

Procedure details

In an acetic acid (0.37 mL) solvent, a mixture including Compound 97c (78.2 mg, 0.38 mmol), 2-amino-4-chlorobenzenethiol (60.0 mg, 0.38 mmol), and sodium acetate (NaOAc) (93.6 mg, 1.13 mmol) was refluxed for 1 hour. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was evaporated under reduced pressure. The produced precipitate was filtered, and washed with methylene chloride to obtain Compound 99 (46.6 mg, 39.6%).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Name
Compound 97c
Quantity
78.2 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
93.6 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
39.6%

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